Cas no 2680678-57-1 (tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate)

tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28297511
- tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate
- 2680678-57-1
- tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate
-
- インチ: 1S/C18H18FN3O3/c1-18(2,3)25-17(24)21-15-9-13(11-5-7-12(19)8-6-11)14(10-20)16(23)22(15)4/h5-9H,1-4H3,(H,21,24)
- InChIKey: LHPWOXOPSSCDNZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=C(C#N)C(N(C)C(=C1)NC(=O)OC(C)(C)C)=O
計算された属性
- 精确分子量: 343.13321961g/mol
- 同位素质量: 343.13321961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 673
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 82.4Ų
tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297511-2.5g |
tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate |
2680678-57-1 | 95.0% | 2.5g |
$1568.0 | 2025-03-19 | |
Enamine | EN300-28297511-1g |
tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate |
2680678-57-1 | 1g |
$800.0 | 2023-09-07 | ||
Enamine | EN300-28297511-5g |
tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate |
2680678-57-1 | 5g |
$2318.0 | 2023-09-07 | ||
Enamine | EN300-28297511-0.25g |
tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate |
2680678-57-1 | 95.0% | 0.25g |
$735.0 | 2025-03-19 | |
Enamine | EN300-28297511-0.5g |
tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate |
2680678-57-1 | 95.0% | 0.5g |
$768.0 | 2025-03-19 | |
Enamine | EN300-28297511-1.0g |
tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate |
2680678-57-1 | 95.0% | 1.0g |
$800.0 | 2025-03-19 | |
Enamine | EN300-28297511-0.1g |
tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate |
2680678-57-1 | 95.0% | 0.1g |
$703.0 | 2025-03-19 | |
Enamine | EN300-28297511-0.05g |
tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate |
2680678-57-1 | 95.0% | 0.05g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28297511-5.0g |
tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate |
2680678-57-1 | 95.0% | 5.0g |
$2318.0 | 2025-03-19 | |
Enamine | EN300-28297511-10.0g |
tert-butyl N-[5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-yl]carbamate |
2680678-57-1 | 95.0% | 10.0g |
$3438.0 | 2025-03-19 |
tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamateに関する追加情報
Introduction to tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate (CAS No. 2680678-57-1)
tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate (CAS No. 2680678-57-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl group, a cyano group, a fluorinated phenyl ring, and a pyridine core. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for further investigation.
The chemical structure of tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate can be broken down into several key components. The tert-butyl group provides steric protection and enhances the stability of the molecule. The cyano group is known for its strong electron-withdrawing properties, which can influence the reactivity and biological activity of the compound. The fluorinated phenyl ring adds lipophilicity and can affect the compound's ability to cross biological membranes. The pyridine core, with its nitrogen atom, contributes to the compound's basicity and potential for forming hydrogen bonds.
In recent years, there has been a growing interest in the development of new therapeutic agents that target specific biological pathways. tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate has shown promise in this regard due to its unique combination of functional groups. Studies have indicated that this compound may have potential as an inhibitor of specific enzymes or receptors involved in various diseases, including cancer and neurodegenerative disorders.
One of the key areas of research involving tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate is its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action is thought to involve the disruption of specific signaling pathways that are crucial for cancer cell survival and proliferation. For example, it has been shown to inhibit the activity of kinases such as PI3K and AKT, which are often overactive in cancer cells.
Beyond its anticancer properties, tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate has also been investigated for its potential neuroprotective effects. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons and synaptic dysfunction. Research has suggested that this compound may have neuroprotective properties by modulating oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
The synthesis of tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate involves several steps that require careful control of reaction conditions to ensure high yield and purity. The tert-butyl carbamate group is typically introduced at an early stage to protect the amine functionality during subsequent reactions. The cyano group can be introduced via a cyanation reaction, while the fluorinated phenyl ring can be incorporated through a coupling reaction with a suitable aryl halide. The final step involves cyclization to form the pyridine core.
The physicochemical properties of tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-o xo - 1 , 6 - dihydrop y ridin - 2 - ylcarbamate have been extensively studied to understand its behavior in different environments. It is generally soluble in organic solvents such as DMSO and DMF but has limited solubility in water. This property can be advantageous for drug delivery systems that require solubilization in non-aqueous media.
In terms of pharmacokinetics, preliminary studies have shown that tert-butyl N - 5 - cyano - 4 - ( 4 - fluorophen y l ) - 1 - methyl - 6 - ox o - 1 , 6 - dihydrop y ridin - 2 - ylcarbamate exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily by hepatic enzymes, with major metabolites being excreted in urine and feces.
Toxicological studies have indicated that tert-b ut y l N - 5 - cy ano - 4 - ( 4 - fluor o phen y l ) - 1 - methyl - 6 - ox o - 1 , 6 - dihydrop y ridin - 2 - ylcarbamate has a relatively low toxicity profile at therapeutic doses. However, as with any new chemical entity, further safety studies are required to fully assess its potential risks and benefits.
In conclusion, tert-b ut y l N - 5 - cy ano - 4 -( 4-f luoro p hen y l ) - 1-m eth y l - 6-o xo - 1 , 6-d i hyd ro p y ridin-e n e c arbam ate (CAS No . 2680678-e n e c arbam ate (CAS No . strong >) represents a promising candidate for further development as a therapeutic agent. Its unique chemical structure and multifaceted biological activities make it an attractive target for researchers aiming to develop new treatments for various diseases. Ongoing studies will continue to elucidate its mechanisms of action and optimize its therapeutic potential. p >
2680678-57-1 (tert-butyl N-5-cyano-4-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridin-2-ylcarbamate) Related Products
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)




